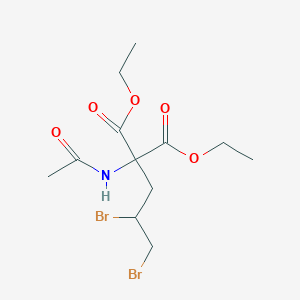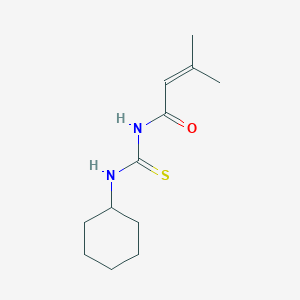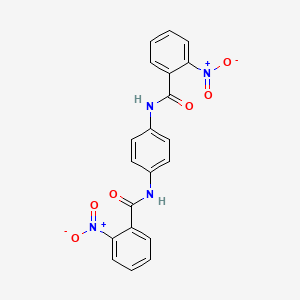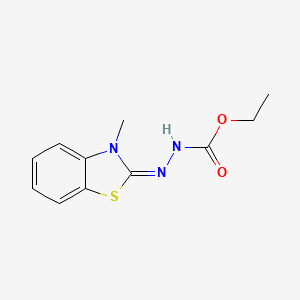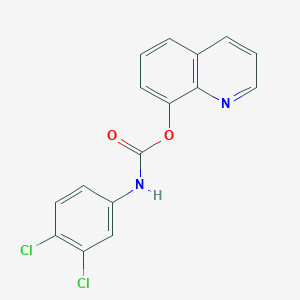
8-Quinolyl N-(3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3,4-dichlorophényl)carbamate de 8-quinoléyle est un composé chimique de formule moléculaire C16H10Cl2N2O2 et de masse moléculaire 333,176. Il s'agit d'un dérivé de la quinoléine et du carbamate, présentant un groupe quinoléyle lié à une partie carbamate, qui est elle-même liée à un groupe 3,4-dichlorophényle . Ce composé est d'intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses propriétés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3,4-dichlorophényl)carbamate de 8-quinoléyle implique généralement la réaction de la 8-hydroxyquinoléine avec l'isocyanate de 3,4-dichlorophényle. La réaction est effectuée dans un solvant approprié, tel que le dichlorométhane ou le tétrahydrofurane, à des conditions de température contrôlées pour assurer la formation du produit souhaité . Le mécanisme réactionnel implique l'attaque nucléophile du groupe hydroxyle sur l'isocyanate, conduisant à la formation de la liaison carbamate.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le N-(3,4-dichlorophényl)carbamate de 8-quinoléyle ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le choix du solvant et le temps de réaction, afin de maximiser le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation ou la chromatographie seraient utilisées pour obtenir le produit final sous une forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(3,4-dichlorophényl)carbamate de 8-quinoléyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau des cycles quinoléyle ou phényle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Principaux produits formés
Oxydation : Dérivés de la N-oxyde de quinoléine.
Réduction : Dérivés d'amine du composé d'origine.
Substitution : Divers dérivés substitués de la quinoléine ou du phényle, en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le N-(3,4-dichlorophényl)carbamate de 8-quinoléyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme ligand en chimie de coordination.
Biologie : Investigé pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la synthèse d'autres composés organiques et matériaux complexes.
Mécanisme d'action
Le mécanisme d'action du N-(3,4-dichlorophényl)carbamate de 8-quinoléyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe quinoléyle peut s'intercaler avec l'ADN, perturbant potentiellement les processus de réplication et de transcription de l'ADN. De plus, la partie carbamate peut inhiber certaines enzymes par carbamylation des résidus du site actif, conduisant à l'inhibition de l'activité enzymatique . Ces interactions contribuent aux effets biologiques du composé, y compris ses propriétés antimicrobiennes et anticancéreuses.
Applications De Recherche Scientifique
8-Quinolyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinolyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamate moiety can inhibit certain enzymes by carbamylation of active site residues, leading to the inhibition of enzyme activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,4-dichlorophényl)carbamate de 8-quinoléyle
- N-(2,3-dichlorophényl)carbamate de 8-quinoléyle
- N-(2,6-dichlorophényl)carbamate de 8-quinoléyle
- N-(2,5-dichlorophényl)carbamate de 8-quinoléyle
- N-(4-chlorophényl)carbamate de 8-quinoléyle
- N-(3-chlorophényl)carbamate de 8-quinoléyle
- N-(2-chlorophényl)carbamate de 8-quinoléyle
- N-(2,4,5-trichlorophényl)carbamate de 8-quinoléyle
Unicité
Le N-(3,4-dichlorophényl)carbamate de 8-quinoléyle est unique en raison du positionnement spécifique des groupes dichloro sur le cycle phényle, ce qui peut influencer sa réactivité chimique et son activité biologique. La présence à la fois des parties quinoléyle et carbamate contribue également à ses propriétés distinctes par rapport aux autres composés similaires .
Propriétés
Numéro CAS |
14628-07-0 |
|---|---|
Formule moléculaire |
C16H10Cl2N2O2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
quinolin-8-yl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-7-6-11(9-13(12)18)20-16(21)22-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
Clé InChI |
OPQKNBYTDQCNCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


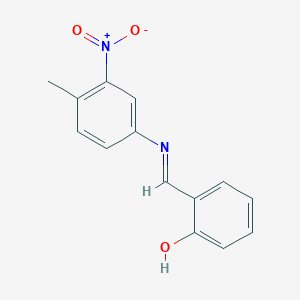

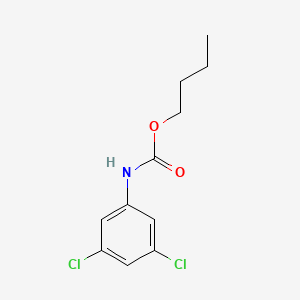


![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
